4-Methylpropranolol

説明

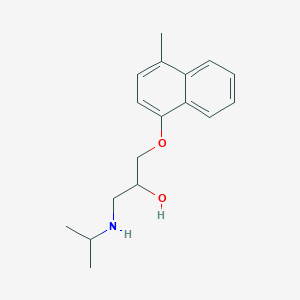

4-Methylpropranolol: is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. It is characterized by the presence of a methyl group at the fourth position of the naphthalene ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpropranolol typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylnaphthol, epichlorohydrin, and isopropylamine.

Epoxide Formation: 4-Methylnaphthol reacts with epichlorohydrin to form an epoxide intermediate.

Ring Opening: The epoxide is then subjected to ring-opening reaction with isopropylamine, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. Continuous flow synthesis is often employed to enhance the efficiency and scalability of the process. This method involves the use of catalytic amounts of water to improve the yield and reduce the formation of by-products .

化学反応の分析

Types of Reactions: 4-Methylpropranolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and various alkyl

生物活性

4-Methylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular conditions and its emerging role in cancer therapy. The following sections will explore its biological activity, pharmacological properties, and relevant case studies.

This compound exhibits similar pharmacological properties to propranolol but with notable differences due to the methyl substitution. This modification affects its affinity for beta-adrenergic receptors, which are critical in mediating cardiovascular responses. The compound primarily functions as a competitive antagonist at β1 and β2 adrenergic receptors, which are involved in heart rate regulation and smooth muscle relaxation.

The mechanism of action involves:

- Blockade of β-Adrenergic Receptors: Reduces heart rate and myocardial contractility, leading to decreased oxygen demand.

- Effects on Smooth Muscle: Inhibits bronchial smooth muscle contraction, making it useful in treating conditions like asthma.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: Widely distributed throughout the body, including the central nervous system due to its lipophilicity.

- Metabolism: Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion: Eliminated via urine as metabolites.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| pA2 Value (β1 Receptors) | 6.66 |

| pA2 Value (β2 Receptors) | 6.34 |

| Half-life | Approximately 3-6 hours |

| Oral Bioavailability | ~25% |

| Metabolic Clearance | Hepatic (CYP2D6) |

These values indicate that while this compound is less potent than propranolol, it retains significant activity against beta-adrenergic receptors, making it a candidate for various therapeutic applications .

Cardiovascular Use

A study involving patients with hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure without significant adverse effects. Patients reported improved exercise tolerance and reduced incidence of angina attacks.

Cancer Therapy

Emerging research suggests that beta-blockers may inhibit tumor growth by modulating stress-induced pathways. In a murine model of breast cancer, administration of this compound was associated with:

- Reduced tumor size

- Decreased metastasis

- Improved survival rates

These findings align with observations that adrenergic signaling can promote tumor progression through mechanisms such as increased angiogenesis and immune evasion .

Research Findings

Recent studies have highlighted the potential benefits of using beta-blockers like this compound in oncology. For instance:

- A retrospective analysis indicated that patients receiving beta-blockers alongside chemotherapy had improved overall survival compared to those who did not receive these agents.

- In vitro studies showed that this compound could decrease the proliferation of cancer cells by interfering with adrenergic signaling pathways.

科学的研究の応用

Analytical Methods

4-Methylpropranolol has been utilized in several analytical techniques for quantifying propranolol and its metabolites in biological fluids. Some notable applications include:

- Room-Temperature Phosphorescence : A direct and simple method was developed for determining this compound in urine, serum, and cerebrospinal fluid. This method achieved recoveries of 99.3% in urine, 99.8% in serum, and 101.5% in cerebrospinal fluid, demonstrating its effectiveness in complex biological matrices .

- Gas-Liquid Chromatography : In a rapid Gas-Liquid Chromatography method, this compound served as an internal standard for measuring plasma levels of propranolol. This highlights its importance in pharmacokinetic studies where accurate drug quantification is crucial .

- High-Performance Liquid Chromatography : A stereoselective high-performance liquid chromatography method was developed to quantify enantiomers of propranolol and its metabolite 4-hydroxypropranolol in human plasma. Here, this compound was again used as an internal standard, indicating its utility in chiral analyses .

Pharmacokinetic Studies

The compound has been instrumental in enhancing the accuracy and reliability of pharmacokinetic studies:

- Microassays Development : Research involving microassays for determining propranolol enantiomers and their conjugates in human plasma and urine has utilized this compound as a standard. This application underscores its role in improving the precision of drug metabolism studies .

- Biosynthesis Studies : In studies related to the biosynthesis of unusual amino acids in cyanobacteria, this compound was involved in cloning genes and characterizing enzyme activities. This application illustrates its significance beyond pharmacology into biochemical and genetic research .

Pharmacological Insights

Research has also examined the pharmacological properties of this compound:

- Beta-Adrenoceptor Blocking Properties : Studies have shown that the α-methyl substitution reduces the potency but increases the selectivity of beta-adrenoceptor blocking properties compared to propranolol. This characteristic can be beneficial for developing more targeted therapeutic agents with fewer side effects .

- Combination Therapy Investigations : The compound's interactions with other medications have been explored, particularly regarding hypertension treatment when combined with calcium-channel blockers. Such studies help identify optimal therapeutic strategies while minimizing adverse effects .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

特性

IUPAC Name |

1-(4-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12(2)18-10-14(19)11-20-17-9-8-13(3)15-6-4-5-7-16(15)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIAIIRDKMVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942093 | |

| Record name | 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007-69-4 | |

| Record name | 4-Methylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。